

Technical Guide: Pentanimidoylamino-acetic Acid in Synthetic Chemistry

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Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

Cat. No.: *B061729*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanimidoylamino-acetic acid, also known by its systematic name N-(1-iminopentyl)glycine, is a crucial intermediate in the synthesis of valuable pharmaceutical compounds. This technical guide provides an in-depth overview of its molecular structure, synthesis, and application, with a focus on its role in the production of the angiotensin II receptor antagonist, Losartan. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Properties

Pentanimidoylamino-acetic acid is an organic compound with the chemical formula $C_7H_{14}N_2O_2$ and a molecular weight of approximately 158.2 g/mol ^[1] Its structure features a glycine moiety linked to a pentanimidoyl group.

Table 1: Physicochemical Properties of **Pentanimidoylamino-acetic Acid**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 193140-43-1 | [1] |
| Molecular Formula | C7H14N2O2 | [1] |
| Molecular Weight | 158.2 g/mol | [1] |
| Synonyms | Glycine, N-(1-iminopentyl)-; 2-(1-aminopentylideneamino)acetic acid | [1] |

Synthesis of Pentanimidoylamino-acetic Acid

The synthesis of **Pentanimidoylamino-acetic acid** is achieved through the reaction of glycine with methyl pentanimidate. A detailed experimental protocol is provided below, based on established patent literature.

Experimental Protocol: Synthesis of Pentanimidoylamino-acetic Acid[2]

Materials:

- Glycine (18.77 g, 0.25 mol)
- Methanol (80 ml)
- Water (4.5 ml)
- 30% strength sodium hydroxide solution
- Methyl pentanimidate (68.81 g of a 42% strength solution in toluene = 0.25 mol)
- Toluene (75 ml)

Procedure:

- A suspension of glycine in methanol and water is prepared and stirred.

- The suspension is cooled to 0°C.
- The pH of the suspension is adjusted to 9.6 by the addition of a 30% strength sodium hydroxide solution.
- Methyl pentanimidate in toluene is added to the suspension over a period of 5 minutes.
- The reaction mixture is stirred for 18 hours at room temperature.
- The resulting suspension is filtered.
- The filter cake is washed with toluene and dried.

Table 2: Quantitative Data for the Synthesis of **Pentanimidoylamino-acetic Acid**

| Parameter | Value | Reference |
|--|--|-----------|
| Yield | 25.45 g (64% based on glycine) | [2] |
| Purity (by ¹ H-NMR) | > 95% | [2] |
| ¹ H-NMR (CH ₃ OD, 400 MHz) δ | 0.94 (3H, t); 1.43 (2H, m); 1.70 (2H, m); 2.50 (2H, t); 3.75 (2H, s) | [2] |

Application in the Synthesis of a Losartan Intermediate

Pentanimidoylamino-acetic acid is a key reactant in the Vilsmeier-Haack reaction to produce 2-butyl-4-chloro-5-formylimidazole, a critical intermediate in the synthesis of the antihypertensive drug, Losartan.

Experimental Protocol: Synthesis of 2-butyl-5-chloroimidazole-4-carbaldehyde[2]

Materials:

- **Pentanimidoylamino-acetic acid** (15.82 g, 100 mmol)
- Toluene (75 ml)
- Phosphorus oxychloride (43.80 g, 280 mmol)
- N,N-dimethylformamide (20.57 g, 280 mmol)
- Water (80 ml)
- Ethyl acetate (80 ml)
- Celite (5 g)
- 30% strength sodium hydroxide solution

Procedure:

- Phosphorus oxychloride is added to a suspension of (pentanimidoylamino)acetic acid in toluene over 5 minutes.
- The mixture is heated to 80°C.
- N,N-dimethylformamide is added over 7 minutes, during which the temperature rises to 96°C.
- The mixture is stirred for 2 hours at 100°C and then cooled to 30°C.
- The reaction mixture is poured into water with stirring, maintaining the temperature below 30°C.
- Ethyl acetate and Celite are added, and the pH is adjusted to 1.2 with 30% strength sodium hydroxide solution.
- The mixture is filtered, and the phases are separated at 30°C.
- The organic phase is washed twice with water and then concentrated to dryness.

Table 3: Quantitative Data for the Synthesis of 2-butyl-5-chloroimidazole-4-carbaldehyde

| Parameter | Value | Reference |
|---|---|-----------|
| Yield | 13.39 g (58% based on (pentanimidoylamino)acetic acid) | [2] |
| HPLC Purity | 81.4% | [2] |
| Melting Point | 90°C | [3] |
| ¹ H-NMR (250MHz, CDCl ₃) δ | 0.94(t,3H), 1.40(sex,2H), 1.77(quin,2H), 2.83(t,2H), 9.55(s,1H) | [4] |
| Elemental Analysis (Calculated) | C, 51.48; H, 5.94; N, 15.01 | [4] |
| Elemental Analysis (Found) | C, 51.38; H, 6.03; N, 14.78 | [4] |

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of the Losartan intermediate, 2-butyl-4-chloro-5-formylimidazole, starting from glycine and methyl pentanimidate, with **Pentanimidoylamino-acetic acid** as the key intermediate.

Caption: Synthetic pathway for 2-butyl-4-chloro-5-formylimidazole.

Conclusion

Pentanimidoylamino-acetic acid serves as a vital building block in medicinal chemistry, particularly in the synthesis of Losartan. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for chemists and researchers in the pharmaceutical industry. The efficient two-step synthesis of the key imidazole intermediate highlights a practical application of this compound, enabling the large-scale production of this important therapeutic agent. Further research into the optimization of these synthetic steps could lead to even more efficient and cost-effective manufacturing processes.

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